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Compound of Interest

Compound Name: N-Boc-L-Prolinal

Cat. No.: B1333625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-
L-prolinal, a key chiral building block in organic synthesis. The information presented herein,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, is essential for the accurate identification, characterization, and quality control of this

important compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N-Boc-L-prolinal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of N-Boc-L-prolinal

Chemical Shift (δ) ppm Multiplicity Assignment

~9.5 s H-1 (Aldehyde)

~4.1 m H-2

~3.5 m H-5

~2.0 - 1.8 m H-3, H-4

1.48, 1.41 2 x s Boc (tert-butyl)
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Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

The presence of rotamers due to the amide bond can lead to the observation of two distinct

singlets for the Boc group.

Table 2: ¹³C NMR Spectroscopic Data of N-Boc-L-prolinal

Chemical Shift (δ) ppm Assignment

~202 C-1 (Aldehyde Carbonyl)

~154 Boc (Carbonyl)

~80 Boc (Quaternary Carbon)

~60 C-2

~47 C-5

~28 Boc (Methyls)

~24 C-3, C-4

Note: The chemical shifts are approximate and can be influenced by the experimental

conditions.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of N-Boc-L-prolinal

Wavenumber (cm⁻¹) Functional Group Assignment

~2975 C-H stretch (alkane)

~2870 C-H stretch (aldehyde)

~2720 C-H stretch (aldehyde)

~1720 C=O stretch (aldehyde)

~1680 C=O stretch (Boc carbamate)
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Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of N-Boc-L-prolinal

m/z Ion

200.1281 [M+H]⁺

222.1100 [M+Na]⁺

144.0811 [M-C₄H₈+H]⁺

100.0757 [M-Boc+H]⁺

Note: The fragmentation pattern can vary depending on the ionization technique and

conditions.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of N-Boc-L-
prolinal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of N-Boc-L-prolinal in approximately 0.6 mL of a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved and the solution is homogeneous.

Instrument Parameters (Example for a 400 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-32.

Relaxation Delay: 1.0 s.
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Acquisition Time: ~4 s.

Spectral Width: -2 to 12 ppm.

¹³C NMR:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2.0 s.

Acquisition Time: ~1 s.

Spectral Width: -10 to 220 ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Perform phase correction and baseline correction.

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16

ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of neat N-Boc-L-prolinal (as a liquid or solid) directly onto the ATR

crystal to ensure good contact.

Instrument Parameters:
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Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000 - 400 cm⁻¹.

Number of Scans: 16-32.

Resolution: 4 cm⁻¹.

Data Processing:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of N-Boc-L-prolinal (e.g., 1 mg/mL) in a suitable solvent such as

methanol or acetonitrile.

The solution may be introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Instrument Parameters (Example for Electrospray Ionization - ESI):

Ionization Mode: Positive ion mode is typically used to observe protonated molecules

([M+H]⁺) and other adducts.

Capillary Voltage: ~3-4 kV.

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

Source Temperature: 100-150 °C.

Desolvation Gas Flow: Appropriate for the instrument and solvent flow rate.
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Analyzer: High-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap for

accurate mass measurements.

Data Processing:

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Process the data using the instrument's software to identify the molecular ion and any

significant fragment ions.

Compare the observed m/z values with the calculated exact masses of the expected ions.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as N-Boc-L-prolinal.
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Spectroscopic Analysis Workflow for N-Boc-L-prolinal

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

N-Boc-L-prolinal Sample

Prepare NMR Sample
(in deuterated solvent)

Prepare IR Sample
(neat or KBr pellet)

Prepare MS Sample
(in volatile solvent)

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Process NMR Data
(FT, Phasing, Baseline Correction)

Process IR Data
(Background Subtraction)

Process MS Data
(Peak Identification)

Structural Elucidation
& Purity Assessment
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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